4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine

Description

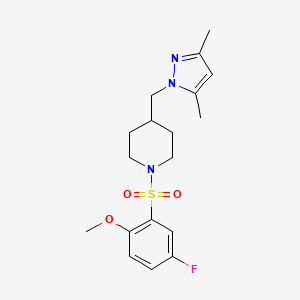

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine features a piperidine core substituted with two key groups:

- A 5-fluoro-2-methoxyphenylsulfonyl moiety at the 1-position, contributing electron-withdrawing properties and moderate polarity.

- A (3,5-dimethyl-1H-pyrazol-1-yl)methyl group at the 4-position, introducing a heterocyclic aromatic system known for hydrogen bonding and π-stacking interactions.

This structure combines rigidity (piperidine chair conformation) with functional diversity (sulfonyl, pyrazole), making it relevant for pharmaceutical or agrochemical applications. Its molecular weight (~456–470 g/mol, inferred from analogs in and ) and polarity are influenced by substituents, as seen in similar compounds .

Properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O3S/c1-13-10-14(2)22(20-13)12-15-6-8-21(9-7-15)26(23,24)18-11-16(19)4-5-17(18)25-3/h4-5,10-11,15H,6-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHPBQDUDMCXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring substituted with a pyrazole moiety and a sulfonyl group. The molecular formula is , with a molecular weight of approximately 373.47 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H20F1N3O3S |

| Molecular Weight | 373.47 g/mol |

| IUPAC Name | 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidine |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that compounds bearing piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. In vitro studies have demonstrated that the synthesized compound shows activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticonvulsant Properties

A study evaluating related pyrazole derivatives indicated potential anticonvulsant activity in models of induced seizures. The presence of the pyrazole ring may enhance neuroprotective effects, possibly through modulation of neurotransmitter systems such as GABAergic pathways, which are crucial in seizure control .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's . The sulfonamide group is known to contribute to enzyme binding affinity, enhancing the compound's therapeutic potential.

Case Study 1: Antibacterial Activity

In a comparative study, the synthesized compound was tested alongside traditional antibiotics. Results showed that it exhibited comparable or superior antibacterial activity against resistant strains. This suggests its potential role in treating infections where conventional therapies fail .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar pyrazole derivatives. Behavioral assays in rodent models indicated that these compounds could reduce seizure frequency and severity, supporting their use as anticonvulsants .

Comparison with Similar Compounds

Triazine Derivatives with Pyrazole/Piperidine Moieties (Compounds 5a and 5b)

Structural Similarities :

- Compound 5a : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine.

- Compound 5b : N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine.

Both feature a triazine core instead of piperidine but retain the pyrazole and piperidine substituents.

Key Differences :

- Dipole Moments :

- 5a: 1.018 Debye (lower polarity).

- 5b: 4.249 Debye (higher polarity due to bromine substituent).

- Target Compound: Expected moderate polarity (~1–4 Debye range) due to fluorine and methoxy groups.

- Intermolecular Interactions :

Piperidine/Pyridazine Hybrid with Sulfonyl Substituents ()

Compound : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine.

Structural Comparison :

- Replaces the piperidine core with pyridazine , altering aromaticity and electronic properties.

- The sulfonyl group is attached to a 5-methoxy-2,4-dimethylphenyl ring, differing in substitution pattern from the target’s 5-fluoro-2-methoxyphenyl group.

Electronic Effects :

Piperidine-Based Sulfonyl Derivatives ()

Compound: [1-(2,5-Dichlorophenylsulfonyl)-piperidin-4-yl]-(2,4-difluorophenyl)-methanone oxime.

Key Features :

- Piperidine Conformation : Adopts a chair conformation with equatorial sulfonyl and oxime substituents.

- Dihedral Angles :

- 64.7° between piperidine and dichlorophenyl rings.

- 72.8° between piperidine and difluorophenyl rings.

- Target Compound: Likely adopts a similar chair conformation, with steric hindrance from the sulfonyl group affecting molecular packing .

Steric Effects :

- Bulky sulfonyl groups in both compounds may limit rotational freedom, impacting bioavailability or crystallinity.

Piperidine-Pyrazole Building Blocks ()

Compound : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine.

Comparison :

- Represents a simplified version of the target compound’s pyrazole-piperidine motif.

- Absence of sulfonyl and aryl groups reduces molecular weight (298.14 g/mol vs. ~456 g/mol) and polarity.

- Highlights the modular role of pyrazole-piperidine units in drug design .

Q & A

Q. What are the limitations of current spectroscopic techniques in characterizing this compound’s degradation products?

- Methodological Answer :

- LC-MS/MS Limitations : Isomeric byproducts (e.g., sulfoxide vs. sulfone) may co-elute. Use high-resolution MS (Orbitrap) with MS fragmentation to differentiate m/z 181.0324 (sulfoxide) vs. 197.0273 (sulfone) .

- NMR Sensitivity : Low-abundance degradants require hyperpolarized -NMR or cryoprobes for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.